molecular formula C10H12O3 B15226285 Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate

Cat. No.: B15226285
M. Wt: 180.20 g/mol
InChI Key: IIMMQDLVQXHQBC-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with an ethyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, forming the diethyl ester of 2,4-diacetyl pentane. This precursor undergoes cyclization upon treatment with a base, followed by heating to yield the desired compound .

Another method involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine, leading to the formation of the same intermediate diethyl ester, which then cyclizes to form the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 1-methyl-4-hydroxycyclohexa-2,5-dienecarboxylate.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexadiene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be compared with similar compounds such as:

    Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: This compound has a similar structure but differs in the position of the double bond and the methyl group.

    Ethyl 4-methyl-2-oxocyclohexanecarboxylate: This compound has a saturated cyclohexane ring and a different arrangement of functional groups.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C10H12O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h4-7H,3H2,1-2H3

InChI Key

IIMMQDLVQXHQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CC(=O)C=C1)C

Origin of Product

United States

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